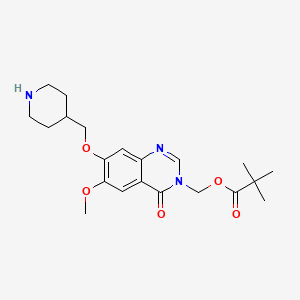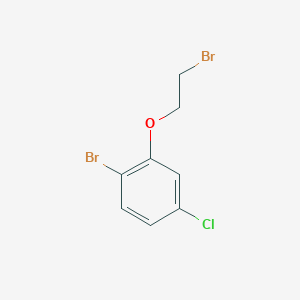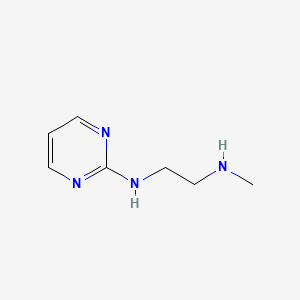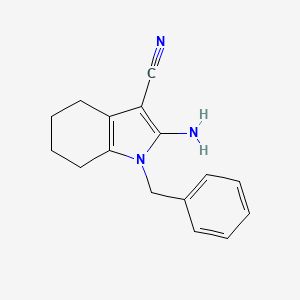
Carbonochloridic acid, (3S)-tetrahydro-3-furanyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonochloridic acid, (3S)-tetrahydro-3-furanyl ester is a chemical compound with a unique structure that includes an oxolane ring and a carbonochloridate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Carbonochloridic acid, (3S)-tetrahydro-3-furanyl ester typically involves the reaction of oxolane derivatives with phosgene or its equivalents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form oxolane derivatives and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous solutions under mild to moderate temperatures.
Major Products:
Substitution Products: Depending on the nucleophile, the major products can include oxolane derivatives with various functional groups.
Hydrolysis Products: The primary products of hydrolysis are oxolane derivatives and hydrochloric acid.
Applications De Recherche Scientifique
Carbonochloridic acid, (3S)-tetrahydro-3-furanyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs and active pharmaceutical ingredients.
Material Science: It is explored for its potential in creating novel materials with unique properties.
Mécanisme D'action
The mechanism of action of Carbonochloridic acid, (3S)-tetrahydro-3-furanyl ester involves its reactivity with nucleophiles. The carbonochloridate group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in organic synthesis to create new compounds with desired properties.
Comparaison Avec Des Composés Similaires
(3R)-Oxolan-3-yl carbonochloridate: A stereoisomer with similar reactivity but different spatial arrangement.
Oxolan-2-yl carbonochloridate: A compound with a different substitution pattern on the oxolane ring.
Uniqueness: Carbonochloridic acid, (3S)-tetrahydro-3-furanyl ester is unique due to its specific stereochemistry, which can influence its reactivity and the properties of the products formed from it. This makes it a valuable compound in stereoselective synthesis and other applications where the spatial arrangement of atoms is crucial.
Propriétés
Formule moléculaire |
C5H7ClO3 |
|---|---|
Poids moléculaire |
150.56 g/mol |
Nom IUPAC |
[(3S)-oxolan-3-yl] carbonochloridate |
InChI |
InChI=1S/C5H7ClO3/c6-5(7)9-4-1-2-8-3-4/h4H,1-3H2/t4-/m0/s1 |
Clé InChI |
BULSKJQNVXVGHX-BYPYZUCNSA-N |
SMILES isomérique |
C1COC[C@H]1OC(=O)Cl |
SMILES canonique |
C1COCC1OC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-Methanesulfonyl-1',2',3',6'-tetrahydro-[2,4']bipyridinyl-5-ol](/img/structure/B8640118.png)




![methyl 4-hydroxy-9H-pyrimido[4,5-b]indole-7-carboxylate](/img/structure/B8640177.png)
![8-Oxabicyclo[5.1.0]octan-2-one](/img/structure/B8640206.png)

![Methyl 3-[(4-ethylphenyl)methyl]-4-hydroxybenzoate](/img/structure/B8640214.png)
![2-[3-(3-bromopyridin-4-yl)oxyazetidin-1-yl]quinoline](/img/structure/B8640217.png)




